(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one
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Overview
Description
DJ001 is a highly specific, selective, and non-competitive inhibitor of protein tyrosine phosphatase sigma (PTPσ). It has an inhibitory concentration (IC50) of 1.43 micromolar. DJ001 is known for promoting the regeneration of hematopoietic stem cells, making it a significant compound in the field of regenerative medicine .
Preparation Methods
DJ001 can be synthesized through a series of organic reactions. The synthetic route involves the reaction of 3-nitroaniline with benzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetophenone to yield DJ001. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
DJ001 undergoes various chemical reactions, including:
Oxidation: DJ001 can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction of DJ001 can be achieved using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: DJ001 can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as sodium hydroxide, and temperature control to optimize reaction rates and yields
Scientific Research Applications
DJ001 has a wide range of scientific research applications:
Chemistry: DJ001 is used as a model compound in studying the inhibition of protein tyrosine phosphatases, which are crucial in cellular signaling pathways.
Biology: In biological research, DJ001 is utilized to study the regeneration of hematopoietic stem cells and their role in blood cell formation.
Medicine: DJ001 has potential therapeutic applications in treating conditions related to bone marrow suppression and radiation-induced damage.
Industry: DJ001 is used in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases
Mechanism of Action
DJ001 exerts its effects by specifically inhibiting protein tyrosine phosphatase sigma through non-competitive, allosteric binding. This inhibition leads to the activation of RhoGTPase and RAC1, which in turn induces the expression of BCL-XL, a protein that prevents apoptosis. By suppressing radiation-induced apoptosis of hematopoietic stem cells, DJ001 promotes their regeneration and enhances hematologic recovery .
Comparison with Similar Compounds
DJ001 is unique due to its high specificity and selectivity for protein tyrosine phosphatase sigma. Similar compounds include:
Protein tyrosine phosphatase 1B inhibitors: These compounds inhibit a different phosphatase and are used in the study of insulin signaling and diabetes.
SHP-1 and SHP-2 inhibitors: These inhibitors target other protein tyrosine phosphatases involved in cell growth and differentiation.
Tegeprotafib: An inhibitor targeting both protein tyrosine phosphatase N2 and protein tyrosine phosphatase 1B, displaying potent inhibitory activity
DJ001 stands out due to its non-competitive inhibition mechanism and its specific action on protein tyrosine phosphatase sigma, making it a valuable tool in regenerative medicine and therapeutic research.
Properties
IUPAC Name |
(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJWWUGQKIRCL-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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